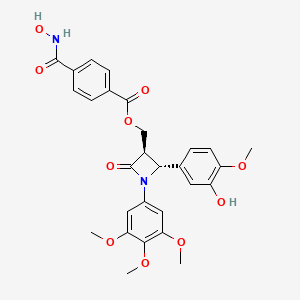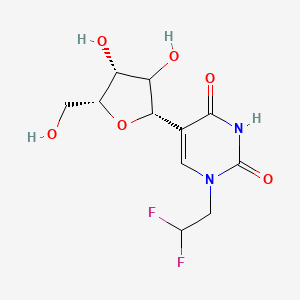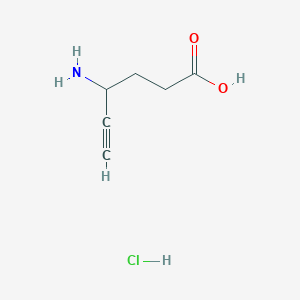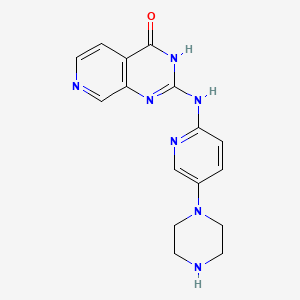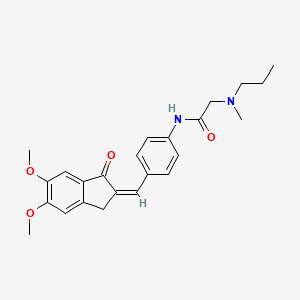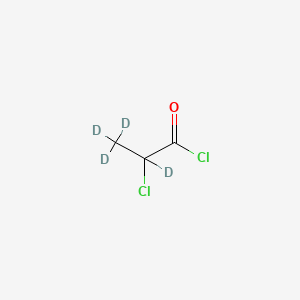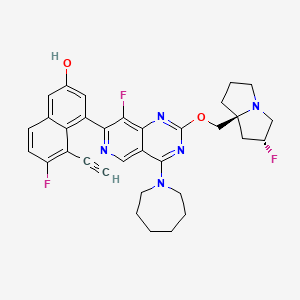
pan-KRAS-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pan-KRAS-IN-3 is a pan-KRAS inhibitor that has shown significant potential in cancer research, particularly in targeting cancers driven by mutations in the Kirsten rat sarcoma virus (KRAS) gene. KRAS is a member of the rat sarcoma virus family, which includes KRAS, neuroblastoma RAS, and Harvey RAS. Mutations in the KRAS gene are implicated in a variety of cancers, including pancreatic, colorectal, and lung cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pan-KRAS-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of organic solvents and catalysts to facilitate the reactions. For example, the mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the compound in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions: Pan-KRAS-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its efficacy as a KRAS inhibitor.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like DMSO, catalysts, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and purity .
Major Products Formed: The major products formed from the reactions involving this compound include intermediate compounds that are further processed to obtain the final inhibitor. These intermediates play a crucial role in the overall synthesis and effectiveness of the compound .
Wissenschaftliche Forschungsanwendungen
Pan-KRAS-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been used to investigate the antitumor potency of KRAS inhibitors in pancreatic ductal adenocarcinoma (PDAC) and other KRAS-driven cancers . The compound has shown promising results in inhibiting KRAS activation and suppressing tumor growth in preclinical models .
Wirkmechanismus
Pan-KRAS-IN-3 exerts its effects by inhibiting the activation of KRAS through the selective binding to the catalytic domain of SOS1, a guanine nucleotide exchange factor. This binding prevents the interaction of SOS1 with inactive KRAS, thereby reducing the formation of active KRAS and inhibiting downstream signaling pathways such as the MAPK pathway . This mechanism is crucial for its antitumor activity and selectivity in targeting KRAS-driven cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to pan-KRAS-IN-3 include BI-2852, BAY-293, and ADT-007. These compounds also target KRAS mutations and have shown potential in cancer research .
Uniqueness: this compound is unique in its ability to selectively inhibit a broad range of KRAS mutations, making it a versatile tool in cancer research. Its mechanism of action, involving the inhibition of SOS1, sets it apart from other KRAS inhibitors that may target different aspects of the KRAS activation pathway .
Eigenschaften
Molekularformel |
C33H32F3N5O2 |
|---|---|
Molekulargewicht |
587.6 g/mol |
IUPAC-Name |
4-[4-(azepan-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C33H32F3N5O2/c1-2-23-26(35)9-8-20-14-22(42)15-24(27(20)23)29-28(36)30-25(17-37-29)31(40-11-5-3-4-6-12-40)39-32(38-30)43-19-33-10-7-13-41(33)18-21(34)16-33/h1,8-9,14-15,17,21,42H,3-7,10-13,16,18-19H2/t21-,33+/m1/s1 |
InChI-Schlüssel |
YFMORDIIDHJAKG-PPGPUPIYSA-N |
Isomerische SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCCCCC5)OC[C@@]67CCCN6C[C@@H](C7)F)O)F |
Kanonische SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CCCCCC5)OCC67CCCN6CC(C7)F)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


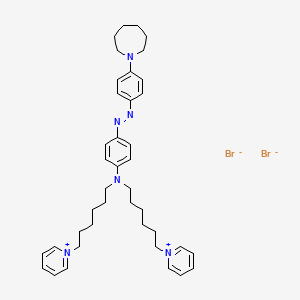
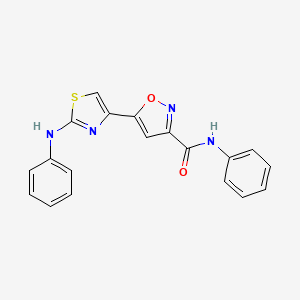


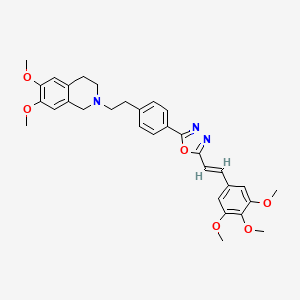

![2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394338.png)

